FR 58664

Cardiovascular Pharmacology Positive Inotropy Heart Failure

Researchers requiring simultaneous positive inotropy and cardiac preload reduction face limited tool compound options. FR 58664 (FK664) uniquely dilates systemic capacitance vessels while delivering potent inotropic support-activity preserved in the presence of nifedipine, confirming action through a distinct low-threshold calcium channel population. • 10-fold more potent than enoximone in restoring cardiac function in heart failure models. • Defined inotropic threshold (>3 µmol/L) enables precise experimental calibration. • Both polymorphic forms (Form A, mp 115 °C; Form B, mp 140 °C) available with well-characterized XRPD and DSC data for solid-state studies.

Molecular Formula C24H29N3O3
Molecular Weight 407.5 g/mol
CAS No. 117321-77-4
Cat. No. B050600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFR 58664
CAS117321-77-4
Synonyms6-(3,4-dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone
FK 664
FK-664
FK664
Molecular FormulaC24H29N3O3
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=NC2=C(C=C(C=C2C)C)C)N(C1=O)C)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C24H29N3O3/c1-8-27-19(18-9-10-20(29-6)21(13-18)30-7)14-22(26(5)24(27)28)25-23-16(3)11-15(2)12-17(23)4/h9-14H,8H2,1-7H3
InChIKeyOYGHXRNCHYRYRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 6-(3,4-Dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone (FK664 / FR 58664) CAS 117321-77-4: Sourcing the Verified Cardiotonic Research Compound


6-(3,4-Dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone, commonly designated FK664 or FR 58664, is a synthetic small-molecule cardiotonic agent with demonstrated positive inotropic and venodilatory properties [1]. Originally developed for cardiovascular research, it belongs to the non-catechol, non-glycoside class of positive inotropes and has been characterized in both solid-state polymorphic forms and in vivo models of heart failure [2].

Why FK664 Cannot Be Substituted with Generic Inotropes in Heart Failure Research


Simple substitution with other cardiotonic agents like milrinone or enoximone is not scientifically valid due to FK664's unique dual mechanism: it combines positive inotropy with significant venodilation [1]. Quantitative comparisons show FK664 is 10-fold more potent than enoximone in restoring cardiac function in heart failure models, while exhibiting a distinct profile on systemic capacitance vessels that differs from both milrinone and calcium channel blockers [2]. Moreover, the compound's solid-state behavior is polymorph-dependent, with Form B demonstrating superior thermodynamic stability [3]. These properties are not shared across the class and directly impact experimental reproducibility and procurement decisions.

Quantitative Differentiation of 6-(3,4-Dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone from Closest Comparators


Cardiotonic Potency: FK664 vs. Enoximone in Canine Heart Failure Model

In a head-to-head comparison using pentobarbital-induced heart failure in dog heart-lung preparations, FK664 demonstrated 10-fold higher cardiotonic potency than enoximone. The concentration required to restore cardiac function curve to control level was 1 µg/mL for FK664 versus 10 µg/mL for enoximone [1].

Cardiovascular Pharmacology Positive Inotropy Heart Failure

Venodilatory Selectivity: FK664 vs. Milrinone vs. Nifedipine in Anesthetized Dogs

FK664 uniquely reduces mean circulatory pressure (MCP) compared to milrinone and nifedipine. At 0.1 mg/kg i.v., FK664 significantly decreased MCP, whereas milrinone (0.1 mg/kg) produced only a minimal, non-significant change, and nifedipine (10 µg/kg) had no effect on MCP despite comparable reductions in total peripheral resistance (35–40%) [1].

Vascular Pharmacology Venodilation Preload Reduction

Inotropic Threshold Concentration: FK664 in Isolated Ventricular Muscle

In isolated guinea pig ventricular muscles driven at 0.5–1.0 Hz, FK664 induced a positive inotropic effect (increased contractile force) at concentrations above 3 µmol/L [1]. This threshold value provides a quantitative benchmark for in vitro studies.

Electrophysiology Inotropic Activity Ex Vivo Pharmacology

Solid-State Stability: Polymorph Form B vs. Form A Thermodynamic Advantage

FK664 exists as two polymorphs: Form A (melting point 115 °C, heat of fusion 33.2 kJ/mol) and Form B (melting point 140 °C, heat of fusion 36.8 kJ/mol). The higher melting point and heat of fusion indicate that Form B is thermodynamically more stable [1]. Furthermore, pressure–temperature phase diagram analysis confirms that FK664 is monotropic, with Form B being the only stable phase under all conditions [2].

Solid-State Chemistry Polymorphism Stability

Mechanochemical Conversion: Grinding-Induced Amorphization of Form A to Form B

Grinding Form A for 30 minutes results in partial amorphization; upon heating to 100–115 °C, the ground material converts exclusively to the more stable Form B [1]. This demonstrates that Form A is metastable and prone to phase transformation during common laboratory processing.

Pharmaceutical Processing Mechanochemistry Phase Transformation

Mechanism of Action: FK664 Enhances Calcium Influx via Dihydropyridine-Insensitive Channels

Electrophysiological studies reveal that FK664's positive inotropic effect is abolished in low Ca²⁺ medium (0.12 mmol/L) or by ryanodine (2 µmol/L), but is preserved in the presence of nifedipine (1 µmol/L) [1]. This profile indicates that FK664 acts via enhancement of transsarcolemmal calcium influx through dihydropyridine-insensitive, low-threshold Ca²⁺ channels.

Calcium Signaling Cardiac Electrophysiology Mechanism of Action

Recommended Applications for 6-(3,4-Dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone Based on Differential Evidence


Preclinical Heart Failure Model Requiring Combined Inotropy and Venodilation

FK664 is the preferred choice when a model requires simultaneous positive inotropy and reduction of cardiac preload. Unlike milrinone or enoximone, FK664 uniquely dilates systemic capacitance vessels (significant MCP decrease) while providing potent inotropic support [1].

Studies Investigating Dihydropyridine-Insensitive Calcium Influx Pathways

Researchers exploring calcium handling mechanisms in cardiomyocytes should use FK664 as a tool compound. Its preserved activity in the presence of nifedipine confirms action through a distinct, low-threshold calcium channel population [2].

Solid-State Characterization and Polymorph Screening for Preformulation

Procurement of both Form A and Form B of FK664 is essential for solid-state studies. The well-defined thermal and crystallographic data (mp 115 °C vs. 140 °C; distinct XRPD patterns) provide a benchmark for polymorph identification and stability assessment [3].

Comparative Cardiotonic Potency Assays in Isolated Tissue Preparations

FK664 serves as a high-potency reference standard (10× enoximone) in isolated ventricular muscle assays. Its defined inotropic threshold (>3 µmol/L) allows precise calibration of experimental systems [4].

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